Olopatadine-d6 HCl
Description
Significance of Stable Isotope Labeling in Contemporary Pharmaceutical Sciences
Stable isotope labeling is a widely accepted and valuable research methodology in various scientific areas, including pharmaceutical sciences. nih.gov The use of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), provides exceptional tools for identifying and understanding chemical and biological processes. symeres.com Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them ideal for frequent clinical applications, especially in vulnerable populations. metsol.com
In contemporary pharmaceutical sciences, stable isotope labeling plays a crucial role in several key areas. It is extensively used in absorption, distribution, metabolism, and excretion (ADME) studies to gain a better understanding of a drug's disposition in the body. acs.orgiris-biotech.deresearchgate.net By incorporating isotopic labels into drug molecules, researchers can accurately trace the drug's journey through the body and obtain quantitative data on how quickly it is absorbed, distributed, metabolized, and excreted, typically through mass spectrometry. symeres.commetsol.com This precision is vital for developing effective therapies and understanding drug behavior within biological systems. symeres.commetsol.com Stable isotope labeling also supports the development of tailored treatment regimens in personalized medicine by allowing researchers to monitor how individuals metabolize drugs. metsol.com Furthermore, it is applied in metabolic research to explore complex biochemical pathways and identify disruptions related to disease progression. metsol.com
Overview of Olopatadine (B1677272) Hydrochloride as a Chemical Entity in Research Contexts
Olopatadine hydrochloride is a chemical entity that functions as a selective histamine (B1213489) H₁-receptor antagonist and an inhibitor of histamine release from mast cells. wikipedia.orgfda.govchemicalbook.comresearchgate.net Its chemical name is 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-yl]acetic acid hydrochloride. fda.govlgcstandards.com The compound possesses a tricyclic core structure with a dimethylamine (B145610) moiety at the terminal of a side chain and a directly substituted acetic acid moiety. pharm.or.jp This structure distinguishes it from other antiallergic drugs. pharm.or.jp
In research contexts, olopatadine hydrochloride has been studied for its pharmacological properties beyond its well-known clinical applications. Research has explored its ability to inhibit the production of inflammatory lipid mediators from human polymorphonuclear leukocytes and eosinophils, including leukotriene and thromboxane. researchgate.netresearchgate.net In vitro studies suggest it may act on human conjunctival mast cells to inhibit the release of pro-inflammatory mediators. europa.eunafdac.gov.ng It has also been shown to inhibit tachykininergic contraction in guinea pig bronchi by prejunctional inhibition of peripheral sensory nerves. researchgate.net These research findings highlight olopatadine's multifaceted mechanism of action.
Physicochemical properties of olopatadine hydrochloride, such as its water solubility, have been found to be suitable for various applications. pharm.or.jp Studies have also investigated its solid-state properties, including conformational polymorphs, which is important for understanding the behavior of active pharmaceutical ingredients in the solid state. researchgate.net
Rationale for Deuteration: Specific Research Utility of Olopatadine-d6 (B12401662) Hydrochloride as an Internal Standard
The rationale for the deuteration of olopatadine hydrochloride to create Olopatadine-d6 Hydrochloride lies primarily in its utility as an internal standard in quantitative bioanalysis, particularly when using mass spectrometry (MS). acanthusresearch.comcphi-online.com An internal standard is a known quantity of a reference compound added to samples to account for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection. scioninstruments.comwuxiapptec.com Deuterated internal standards are considered ideal for quantitative MS methods because they are nearly identical to the analyte (the compound being measured) but differ in mass-to-charge ratio (m/z) due to the presence of deuterium atoms. acanthusresearch.comscioninstruments.comwuxiapptec.com
Olopatadine-d6 Hydrochloride, where six hydrogen atoms in the olopatadine molecule are replaced by deuterium, serves as a stable isotope-labeled internal standard (SIL-IS). acanthusresearch.comcphi-online.com The chemical behavior and physical properties of Olopatadine-d6 Hydrochloride are expected to be very similar to those of unlabeled olopatadine hydrochloride. acanthusresearch.comwuxiapptec.com This similarity ensures that the internal standard closely mimics the behavior of the analyte throughout the analytical process, including extraction recovery and ionization efficiency in mass spectrometry. wuxiapptec.comaptochem.com
The mass difference introduced by the six deuterium atoms allows for clear differentiation between Olopatadine-d6 and unlabeled olopatadine in mass spectrometry, minimizing spectral overlap and enabling accurate quantification. acanthusresearch.comaptochem.com This is particularly crucial in complex biological matrices where co-eluting substances can suppress or enhance analyte ionization, a phenomenon known as the matrix effect. scioninstruments.comwuxiapptec.com Using a SIL-IS like Olopatadine-d6 helps to correct for these matrix effects, improving the accuracy and precision of quantitative measurements in bioanalytical methods such as LC-MS/MS. acanthusresearch.comwuxiapptec.comaptochem.com
The specific research utility of Olopatadine-d6 Hydrochloride as an internal standard includes:
Accurate Quantification: It provides a stable reference point to normalize fluctuations and variability during sample processing and analysis, leading to more reliable quantitative data. scioninstruments.comwuxiapptec.com
Correction for Matrix Effects: Its similar physicochemical properties to the analyte ensure that it experiences comparable ionization suppression or enhancement from the biological matrix, allowing for effective correction. wuxiapptec.com
Improved Method Robustness: The use of a SIL-IS contributes to the robustness of bioanalytical methods, which is essential for high-throughput analysis and obtaining reproducible results. aptochem.com
Application in DMPK Studies: Olopatadine-d6 Hydrochloride is particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies where accurate quantification of the parent drug in biological samples is required. symeres.comacanthusresearch.com
The synthesis of deuterium-labeled olopatadine-d6 has been explored, with novel approaches developed to improve efficiency and avoid the use of expensive labeled reagents. researchgate.net The structure of the synthesized Olopatadine-d6 is confirmed using techniques like ¹H NMR and mass spectral data. researchgate.net The purity of the deuterated internal standard is critical, as trace amounts of unlabeled drug in the labeled standard can lead to erroneous results due to interference. tandfonline.com
Properties
Molecular Formula |
C21H17D6NO3.HCl |
|---|---|
Molecular Weight |
379.91 |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Incorporation Strategies
Novel and Efficient Synthetic Routes for Olopatadine (B1677272) Hydrochloride and its Deuterated Analogs
The synthesis of olopatadine and its deuterated analogs has evolved to improve efficiency, yield, and stereoselectivity, with a strong preference for the biologically active Z-isomer. google.com Initial synthetic strategies often involved lengthy protection and deprotection steps. quickcompany.in
Key approaches to synthesizing the olopatadine backbone include:
Grignard Reaction: This method introduces the dimethylaminopropylidene side chain via a Grignard reagent. newdrugapprovals.orgquickcompany.in
Wittig Reaction: The Wittig reaction is another common method for installing the crucial side chain. newdrugapprovals.orgquickcompany.inchemicalbook.com However, this method can present challenges, such as the use of hazardous reagents like n-butyl lithium and the potential for unfavorable stereoselectivity, sometimes yielding a high percentage of the undesired E-isomer. newdrugapprovals.orggoogle.com
Palladium-Catalyzed Cyclization: More recent and efficient routes utilize a palladium-catalyzed intramolecular cyclization of an alkyne intermediate. This method offers high stereospecificity, yielding the desired Z-isomer in high yield. google.comresearchgate.netresearchgate.net
A novel and highly efficient synthetic approach has been developed for the synthesis of deuterium-labeled Olopatadine-d6 (B12401662). This method avoids the use of expensive labeled precursors like dimethyl amine-d6. researchgate.net Instead, it utilizes the inexpensive and commercially available dimethyl sulfate-d6 at the alkylation stage of a primary amine intermediate. researchgate.net
Development of Cost-Effective Deuterium (B1214612) Incorporation Methodologies for Olopatadine-d6
Cost-effectiveness in the synthesis of Olopatadine-d6 is largely achieved by introducing the deuterium atoms late in the synthetic sequence using a readily available and inexpensive deuterated reagent. researchgate.net
The "-d6" designation in Olopatadine-d6 indicates that six hydrogen atoms have been replaced by deuterium. Specifically, these deuterium atoms are located on the two methyl groups of the dimethylamino moiety.
The key strategy for achieving this specific placement involves the alkylation of a primary amine precursor with a deuterated methylating agent. researchgate.net A highly efficient method uses dimethyl sulfate-d6 for this purpose. researchgate.net This approach ensures that the deuterium atoms are incorporated at the desired position with high isotopic purity. The deuterium incorporation in Olopatadine-d6 synthesized via this route has been reported to be greater than 98%, which corresponds well with the deuterium abundance of the starting labeled material. researchgate.net This high level of incorporation indicates that no significant loss of deuterium occurs through exchange during the synthesis. researchgate.net
The successful synthesis, structural integrity, and purity of Olopatadine-d6 HCl are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the incorporation of the deuterium atoms. The molecular weight of Olopatadine-d6 will be higher than that of non-deuterated olopatadine, corresponding to the mass of the six deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
The purity of the final product, particularly the ratio of the desired Z-isomer to the E-isomer, is often determined by High-Performance Liquid Chromatography (HPLC). chemicalbook.com Optimized crystallization processes can yield the Z-isomer with a purity of 99.8% and less than 0.1% of the E-isomer. quickcompany.in
Below is a table summarizing the expected analytical data for this compound.
| Analytical Technique | Expected Result for this compound | Purpose |
| ¹H NMR | Absence of a singlet peak around δ 2.2 ppm corresponding to the -N(CH₃)₂ protons. Other proton signals will match the olopatadine structure. | Confirms the specific location of deuterium incorporation and the overall structural integrity. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the deuterated compound (C₂₁H₁₇D₆NO₃·HCl). | Confirms the successful incorporation of six deuterium atoms by showing the expected increase in molecular weight. |
| HPLC | A single major peak corresponding to the Z-isomer, with minimal or no peak for the E-isomer. | Assesses the isomeric purity of the final compound. |
Advanced Analytical Methodologies Utilizing Olopatadine D6 Hydrochloride As an Internal Standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a widely used technique for the determination of olopatadine (B1677272) in biological fluids and other complex samples. exlibrisgroup.comnih.govresearchgate.netnih.gov The use of Olopatadine-d6 (B12401662) HCl as an internal standard in these methods helps to account for variations that can occur during sample preparation, matrix effects, and instrument variability, leading to more accurate quantification.
Bioanalytical Method Development and Optimization for Complex Research Matrices (e.g., tissue homogenates, biological fluids, cell culture media)
LC-MS/MS methods employing internal standards like Olopatadine-d6 HCl are developed and optimized for the analysis of olopatadine in various biological matrices, including human plasma and tear fluid. exlibrisgroup.comnih.govresearchgate.netnih.govnih.gov Sample preparation techniques such as solid-phase extraction or protein precipitation are often employed to isolate olopatadine and the internal standard from these complex matrices prior to LC-MS/MS analysis. exlibrisgroup.comnih.govresearchgate.netnih.gov For instance, a method for determining olopatadine in human plasma utilized solid-phase extraction with loratadine (B1675096) as the internal standard. exlibrisgroup.com Another method for human plasma used protein precipitation followed by liquid-liquid extraction with amitriptyline (B1667244) as the internal standard. nih.gov The use of stable isotope-labeled internal standards is also relevant for analyzing compounds in cell culture media and tissue homogenates in research settings, although specific studies detailing the use of this compound in these exact matrices were not explicitly found in the search results. However, the principles of using stable isotope internal standards in LC-MS/MS for bioanalysis in complex matrices are well-established. ajpamc.com Cell culture media itself is a complex matrix, and analytical methods, such as HPLC with fluorescence detection, have been developed and validated for quantifying other drugs in cell culture media. mdpi.com
Principles and Advantages of Isotope Dilution Mass Spectrometry in Research Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a high-precision technique that utilizes a stable isotope-labeled analog of the analyte as an internal standard. ajpamc.com The labeled internal standard, such as this compound, is added to the sample at a known concentration. Since the labeled and unlabeled forms of the analyte behave identically during sample preparation and analysis, the ratio of the two forms remains constant, allowing for accurate quantification even with potential sample losses or matrix effects. This principle is particularly advantageous in complex biological matrices where such variations are common. ajpamc.com
Method Validation Parameters in Research Contexts (e.g., linearity, precision, accuracy, selectivity, robustness, limits of detection and quantification)
Analytical methods utilizing this compound as an internal standard are rigorously validated according to guidelines such as those from the International Conference on Harmonisation (ICH). exlibrisgroup.comresearchgate.netderpharmachemica.commedipol.edu.trresearchgate.net Key validation parameters include:
Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range. exlibrisgroup.comresearchgate.netderpharmachemica.commedipol.edu.trresearchgate.netijpar.com
Precision: Assessing the reproducibility of the method under the same conditions (repeatability) and different conditions (intermediate precision). exlibrisgroup.comresearchgate.netderpharmachemica.commedipol.edu.trresearchgate.netijpar.com
Accuracy: Evaluating how close the measured values are to the true concentrations. exlibrisgroup.comresearchgate.netderpharmachemica.commedipol.edu.trresearchgate.netijpar.com
Selectivity (Specificity): Ensuring that the method can differentiate the analyte from other components in the sample matrix, including impurities and degradation products. derpharmachemica.commedipol.edu.trresearchgate.netscholarsresearchlibrary.comnih.gov
Robustness: Examining the method's ability to remain unaffected by small, deliberate variations in method parameters. derpharmachemica.commedipol.edu.trresearchgate.netnih.govsphinxsai.com
Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of the analyte that can be detected and reliably quantified, respectively. researchgate.netnih.govajpamc.comderpharmachemica.commedipol.edu.trresearchgate.netijpar.comresearchgate.net
For example, an LC-MS/MS method for olopatadine in human plasma showed linearity over a concentration range of 0.2 to 100 ng/mL, with a lower limit of quantification of 0.2 ng/mL. exlibrisgroup.comresearchgate.net Intraday and interday precision and accuracy were also evaluated and found to be within acceptable limits. exlibrisgroup.comresearchgate.net
Spectrophotometric Techniques for Research Quantification
Spectrophotometric methods, particularly UV spectrophotometry, have been developed for the estimation of olopatadine hydrochloride in bulk form and pharmaceutical formulations. ajpamc.comijpar.comresearchgate.netrjptonline.orgjddtonline.infovibgyorpublishers.org These methods often rely on measuring the absorbance of olopatadine at its maximum wavelength of absorption, which has been reported around 224 nm, 231 nm, or 299.50 nm depending on the solvent and method used. ajpamc.comresearchgate.netrjptonline.orgjddtonline.info While simple and cost-effective, traditional UV spectrophotometry may be less selective or sensitive compared to chromatographic techniques, especially for complex research matrices. The use of derivative spectroscopy can enhance selectivity. researchgate.netrjptonline.orgjddtonline.info Spectrophotometric methods are validated for parameters such as linearity, accuracy, and precision. ajpamc.comijpar.comresearchgate.netrjptonline.orgjddtonline.infovibgyorpublishers.org For instance, a UV spectrophotometric method showed linearity in the range of 10-100 μg/ml with a correlation coefficient of 0.999. researchgate.net Another method was linear from 1 to 16 µg/ml or 1 to 12 µg/ml depending on the specific method variation. rjptonline.org While this compound is primarily an internal standard for mass spectrometry, the principles of using internal standards in spectrophotometry for improved accuracy in complex matrices could be conceptually applied, although it is not a standard practice due to the nature of detection.
High-Performance Thin Layer Chromatography (HPTLC) in Research Applications
High-Performance Thin Layer Chromatography (HPTLC) is another chromatographic technique that has been applied for the estimation of olopatadine hydrochloride, particularly in pharmaceutical preparations like ophthalmic solutions and tablets. nih.govsphinxsai.comresearchgate.net HPTLC methods for olopatadine involve chromatographic development on silica (B1680970) gel plates using specific mobile phases. nih.govsphinxsai.com Densitometric evaluation of the separated bands is typically carried out at a specific wavelength, such as 247 nm or 301 nm. nih.govsphinxsai.com HPTLC methods are validated for parameters including linearity, accuracy, precision, and robustness. nih.govsphinxsai.com For example, an HPTLC method for olopatadine in ophthalmic solutions was linear over a range of 200 to 1200 ng/band. sphinxsai.com The use of internal standards in HPTLC can help improve the precision and accuracy of the method by compensating for variations in sample application and chromatographic development. While the search results mention HPTLC methods for olopatadine, the specific use of this compound as an internal standard in HPTLC was not detailed.
Pharmacokinetic and Drug Metabolism Research Preclinical and in Vitro Focus
Application in Animal Model Pharmacokinetic Studies
Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug compounds before human trials. Olopatadine-d6 (B12401662) HCl is utilized in these studies to accurately quantify olopatadine (B1677272) concentrations in biological matrices. researchgate.net
Studies in animals, such as rabbits, have been conducted to characterize the tissue distribution and ocular permeability of olopatadine following topical ocular administration. Using techniques like LC-MS/MS with internal standards such as olopatadine-d6, researchers can measure olopatadine concentrations in various ocular tissues (cornea, conjunctiva, aqueous humor, etc.) and plasma over time. researchgate.netnih.gov
For instance, a study comparing different olopatadine ophthalmic formulations in male New Zealand white rabbits measured olopatadine concentrations in ocular tissues and plasma over 24 hours. Olopatadine was absorbed into the eye, reaching maximal levels in ocular tissues and plasma within 0.5 to 2 hours, with the highest concentrations observed in the conjunctiva and cornea. researchgate.netnih.gov The use of a labeled internal standard like olopatadine-d6 would be critical for the accurate quantification of the parent drug in these complex biological samples. researchgate.net
| Tissue/Matrix | Cmax (ng/g or ng/mL) (0.2% formulation) | Cmax (ng/g or ng/mL) (0.77% formulation) | Tmax (h) (0.2% formulation) | Tmax (h) (0.77% formulation) |
|---|---|---|---|---|
| Conjunctiva | 609 | 3000 | 0.5 - 2 | 0.5 - 2 |
| Cornea | 720 | 2230 | 0.5 - 2 | 0.5 - 2 |
| Plasma | Not specified in snippet | 1.65 (single dose), 1.45 (multiple dose) | 0.5 - 2 | 2 |
| Lens | Not specified in snippet | Not specified in snippet | 4 | 8 |
Note: Data compiled from search result snippets researchgate.netnih.gov. Cmax and Tmax values for some tissues were not explicitly provided for both formulations in the available snippets.
Animal models, including mice and rats, are also used to study the effects of olopatadine hydrochloride on tissue-specific markers in the context of allergic responses, such as interleukin-31 levels in atopic dermatitis models. nih.gov While these studies focus on the pharmacological effects, pharmacokinetic data using labeled compounds like olopatadine-d6 can provide valuable context regarding drug exposure in the target tissues.
Understanding how a drug is eliminated from the body is a key aspect of pharmacokinetic research. Studies in preclinical species help characterize the major excretion pathways. In rats, unchanged olopatadine and a minor metabolite were detected in urine and bile, suggesting both renal and biliary excretion pathways. fda.gov Deuterated analogs can be used in such studies to track the excretion of the parent compound and its labeled metabolites, aiding in the comprehensive characterization of these pathways.
In Vitro Metabolic Stability and Metabolite Identification Studies
In vitro studies using liver microsomes or other enzyme systems are crucial for assessing the metabolic stability of a drug and identifying potential metabolites. These studies help predict how a drug might be metabolized in vivo.
Deuterium (B1214612) labeling, as seen in olopatadine-d6, is a valuable technique in metabolite identification and the elucidation of metabolic pathways. By strategically placing deuterium atoms within the molecule, researchers can study how the presence of the heavier isotope affects the rate of metabolism at specific sites. The stronger carbon-deuterium bond can lead to a "deuterium kinetic isotope effect," slowing down the metabolic cleavage of the labeled bond. scienceopen.cominformaticsjournals.co.in This can help in identifying the key metabolic "hot spots" on the molecule and understanding the enzymes involved.
Olopatadine is known to undergo some metabolism, with minor metabolites such as N-desmethyl olopatadine and the N-oxide being detected. nih.govfda.govhres.ca Using olopatadine-d6, where deuterium atoms are substituted on the methyl groups of the dimethylamino moiety clearsynth.com, researchers can investigate the metabolic fate of this specific part of the molecule and how deuterium substitution might affect N-demethylation, a common metabolic transformation. scienceopen.com
In vitro studies also investigate the potential of a drug to inhibit or be a substrate for drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoenzymes. Studies have shown that olopatadine does not inhibit the metabolic reactions of several major CYP isoenzymes (1A2, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) in human liver microsomes at concentrations significantly higher than those observed clinically after topical ocular administration. hres.cafda.gov This suggests a low potential for metabolic drug interactions via CYP inhibition. While these studies primarily use the non-labeled olopatadine, deuterated analogs like olopatadine-d6 could potentially be used in similar in vitro systems to study the biotransformation of the labeled compound itself or as an internal standard for quantifying the parent drug and its metabolites.
Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that utilizes deuterated tracers to study metabolic pathways in vivo, although the search results did not specifically detail DMI studies with olopatadine-d6. nih.govfrontiersin.org However, the principle of using deuterated compounds to track metabolic transformations in isolated systems aligns with the broader application of labeled compounds in biotransformation investigations.
Degradation Pathway Elucidation and Impurity Profiling in Research Samples
Comprehensive Forced Degradation Studies Under Diverse Stress Conditions (e.g., hydrolytic, oxidative, photolytic, thermal)
Forced degradation studies on olopatadine (B1677272) hydrochloride have been conducted under a variety of stress conditions, including acid and alkali hydrolysis, oxidation, dry heat, and photolysis, to understand its intrinsic stability. Olopatadine HCl has shown degradation under acidic, alkaline, and oxidative conditions (using H₂O₂), while it has been found to be stable under photolytic and dry heat conditions in some studies globalresearchonline.netturkjps.org. In contrast, other research indicates degradation under photolytic and thermal stress, particularly in solution form medcraveonline.comscispace.com.
Specifically, olopatadine hydrochloride was found to be less stable in acidic and photolytic degradation conditions medcraveonline.commedcraveonline.com. In acidic conditions, several degradation products were observed turkjps.org. Under basic conditions, olopatadine was observed to degrade significantly, with the degradation rate dependent on the concentration of NaOH medcraveonline.com. Oxidative degradation also leads to substantial degradation, with olopatadine related compound B identified as a main degradation product scispace.com. Photolytic degradation, especially in ophthalmic solutions containing excipients, has been shown to generate specific impurities researchgate.netsciencepg.comresearchgate.net. Thermal degradation in solid form has shown no degradation in some studies, while in wet conditions, degradation was observed turkjps.orgmedcraveonline.com.
Table 1 summarizes the observed degradation of Olopatadine HCl under various stress conditions based on different studies:
| Stress Condition | Observed Degradation | References |
| Acid Hydrolysis | Yes | globalresearchonline.netturkjps.orgmedcraveonline.com |
| Alkali Hydrolysis | Yes | globalresearchonline.netturkjps.orgmedcraveonline.com |
| Oxidative (H₂O₂) | Yes | globalresearchonline.netturkjps.orgscispace.com |
| Photolytic (UV/Visible Light) | Yes (especially in solution/with excipients) | medcraveonline.comscispace.comresearchgate.netsciencepg.comresearchgate.net |
| Dry Heat (Solid) | No (in some studies) | globalresearchonline.netturkjps.org |
| Thermal (Wet) | Yes (in some studies) | medcraveonline.comscispace.com |
| Neutral Hydrolysis | Negligible to some degradation | turkjps.orgmedcraveonline.com |
Identification and Structural Elucidation of Research-Relevant Degradation Products and Impurities (e.g., E/Z isomers, carbaldehyde derivatives)
Several degradation products and impurities of olopatadine have been identified and characterized. A key impurity is the E-isomer of olopatadine, which can be present in the Z-isomer formulation and its amount may increase due to racemization, particularly in solution form researchgate.netsciencepg.comresearchgate.net. Photolytic degradation has been shown to specifically lead to the formation of E and Z isomers of olopatadine carbaldehyde through a photolytic Norrish type-I reaction researchgate.netsciencepg.comresearchgate.net.
Other identified impurities and degradation products include olopatadine related compound B, which increases significantly under oxidative conditions and also under heating and photolytic conditions scispace.com. Alpha-Hydroxy Olopatadine Hydrochloride and Olopatadine related compound C are also recognized impurities. daicelpharmastandards.com Structural elucidation of degradation products is often performed using techniques such as spectroscopy (IR, UV-Vis), mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR, DEPT) researchgate.netsciencepg.com.
Development and Validation of Stability-Indicating Analytical Methodologies
The development and validation of stability-indicating analytical methods are essential for monitoring the degradation of olopatadine and quantifying impurities in research samples and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed techniques for this purpose medcraveonline.comresearchgate.netmedipol.edu.trscribd.comijrpc.com.
Stability-indicating HPLC methods have been developed and validated to separate olopatadine from its degradation products and impurities under various stress conditions globalresearchonline.netturkjps.orgijrpc.com. These methods typically involve reversed-phase columns and mobile phases optimized to achieve good resolution of the main peak from impurity peaks globalresearchonline.netresearchgate.netijrpc.com. Validation parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness are evaluated according to regulatory guidelines like ICH guidelines medcraveonline.commedipol.edu.trijrpc.com.
UPLC methods offer advantages in terms of speed and efficiency for the determination of olopatadine and its impurities medipol.edu.tr. Spectrophotometric methods, including UV-Vis spectrophotometry and derivative spectroscopy, have also been used for the estimation of olopatadine, although they may lack the specificity required for comprehensive impurity profiling compared to chromatographic methods researchgate.netscribd.comnih.gov.
Role of Olopatadine-d6 (B12401662) HCl in Impurity Quantification and Trace Analysis
Olopatadine-d6 HCl, a stable isotope-labeled analog of olopatadine, is a valuable tool in analytical chemistry for the quantification of olopatadine and its impurities, particularly at trace levels . Stable isotope-labeled compounds are commonly used as internal standards in mass spectrometry-based analytical methods, such as LC-MS/MS nih.gov.
By using this compound as an internal standard, variations in sample preparation, matrix effects, and instrument response can be compensated for, leading to more accurate and precise quantification of olopatadine and its degradation products. The distinct mass-to-charge ratio of the labeled compound allows it to be easily differentiated from the unlabeled analytes in mass spectrometric detection, even when they are chemically very similar. This is particularly useful for quantifying low levels of impurities or studying the pharmacokinetics and metabolism of olopatadine in biological matrices like tears nih.gov. The use of stable isotope-labeled impurities as reference standards also aids in the identification and quantification of specific degradation products .
Preclinical Pharmacological and Mechanistic Investigations in Vitro and Animal Models
In Vitro and Ex Vivo Studies of Histamine (B1213489) H1 Receptor Antagonism
In vitro and ex vivo studies have demonstrated that olopatadine (B1677272) acts as a potent and selective antagonist of the histamine H1 receptor wikipedia.orgfda.govhres.caresearchgate.netresearchgate.nettandfonline.comopenaccessjournals.com. This is a primary mechanism by which it exerts its anti-allergic effects. Receptor binding studies have shown olopatadine's high affinity for the H1 receptor, with minimal interaction with other receptors such as H2, H3, adrenergic, dopaminergic, and muscarinic receptors, indicating its selectivity hres.caresearchgate.netresearchgate.net.
Functional assays, such as intracellular calcium mobilization assays in CHO-K1 cells stably expressing the human H1 receptor, have been used to assess the antihistamine properties of olopatadine arvojournals.org. These studies evaluate the inhibition of histamine-stimulated responses. Preincubation of cells with olopatadine before histamine challenge increased the apparent potency of the antagonist arvojournals.org. For example, in one study, the calculated IC50 for olopatadine was 1369 nM after 2.5 minutes of preincubation, which significantly decreased after one hour of preincubation, indicating a time-dependent increase in potency arvojournals.org.
Studies using human conjunctival mast cell preparations ex vivo have also shown olopatadine's ability to inhibit immunologically-stimulated release of histamine in a concentration-dependent manner hres.canih.gov.
Mechanistic Research on Mast Cell Stabilization Properties
Beyond its antihistamine activity, preclinical research has extensively investigated olopatadine's mast cell stabilizing properties wikipedia.orghres.caresearchgate.nettandfonline.comopenaccessjournals.comresearchgate.netnih.govmims.comkarger.comnih.gov. Studies using human conjunctival mast cells and rodent basophils have shown that olopatadine inhibits the release of histamine and other proinflammatory mediators from these cells following immunological stimulation hres.catandfonline.comnih.gov.
In vitro studies with human conjunctival mast cells have demonstrated that olopatadine inhibits histamine release without causing mast cell degranulation itself, a characteristic that differentiates it from some other anti-allergic agents tandfonline.comopenaccessjournals.com. Research using rat peritoneal mast cells provided electrophysiological evidence that olopatadine dose-dependently inhibits the process of exocytosis, which is crucial for mediator release karger.com. This mast cell stabilizing effect may be related to olopatadine's ability to counteract plasma membrane deformation in degranulating mast cells karger.com.
Data from rat peritoneal mast cells showed that higher concentrations of olopatadine significantly decreased the percentage of degranulating mast cells. For instance, concentrations of 100 µM and 1 mM markedly reduced the numbers of degranulating mast cells compared to lower concentrations karger.com.
Investigation of Inflammatory Mediator Release Inhibition in Preclinical Systems (e.g., leukotrienes, thromboxanes, cytokines)
Preclinical studies have shown that olopatadine inhibits the release and production of various inflammatory mediators beyond histamine hres.caresearchgate.netresearchgate.netkoreamed.orgnih.govspandidos-publications.com. This contributes to its broader anti-inflammatory effects. Olopatadine has been shown to inhibit the release of inflammatory lipid mediators such as leukotrienes and thromboxanes from human leukocytes and eosinophils researchgate.netnih.gov. While one study indicated no in vitro cyclooxygenase or 5-lipoxygenase inhibition nih.gov, other research suggests that certain antihistamines, including olopatadine, may influence the production of eicosanoids nih.gov.
Furthermore, olopatadine has been demonstrated to inhibit the production and secretion of various pro-inflammatory cytokines and chemokines from different cell types involved in allergic inflammation, including conjunctival epithelial cells and mast cells hres.caresearchgate.netresearchgate.netnih.govspandidos-publications.com. Studies have indicated reduced secretion of cytokines such as TNF-α, IL-1β, IL-6, IL-8, and chemokines like RANTES and MCP-1 in relevant preclinical models nih.govspandidos-publications.com. For example, treatment with olopatadine significantly reduced the levels of TNF-α, IL-1β, and IL-6 in antigen-induced allergic conjunctivitis mouse models spandidos-publications.com. Olopatadine has also been shown to inhibit the release of Substance P (SP) from the conjunctiva in rat models of antigen-induced conjunctivitis koreamed.org.
Modulation of Allergic Responses in Specific Animal Models (e.g., ocular itch test in mice, allergic conjunctivitis in guinea pigs)
Animal models have been crucial in demonstrating the in vivo efficacy of olopatadine in modulating allergic responses fda.govnih.govkoreamed.orgspandidos-publications.comnih.govnih.govdovepress.com. Topical ocular application of olopatadine has been shown to effectively inhibit antigen- and histamine-stimulated conjunctivitis in guinea pigs nih.gov. In models of passive anaphylaxis in guinea pig conjunctiva, olopatadine attenuated the allergic response when applied prior to antigen challenge nih.gov. The antihistaminic activity in vivo was confirmed using a model of histamine-induced vascular permeability in guinea pig conjunctiva, where olopatadine effectively and concentration-dependently inhibited the vascular permeability response with a long duration of action researchgate.netnih.gov.
Quality Control and Reference Standard Applications in Pharmaceutical Research and Development
Utilization as a Certified Reference Material for Research Purity and Potency
Olopatadine-d6 (B12401662) HCl is utilized as a certified reference material (CRM) in pharmaceutical research to establish the purity and potency of olopatadine (B1677272) and related substances. As a stable isotope-labeled compound, it serves as an ideal internal standard in quantitative analytical methods, particularly those employing mass spectrometry, such as GC-MS or LC-MS clearsynth.comresearchgate.net. The use of Olopatadine-d6 as an internal standard allows for accurate quantification of olopatadine by compensating for potential variations in sample preparation, matrix effects, and instrument response clearsynth.comresearchgate.net. This is crucial for determining the precise concentration of olopatadine in various research samples, including bulk drug substance, formulations, and biological matrices. Reference standards and stable isotope products related to olopatadine are essential tools in pharmaceutical research, supporting activities like product development and quality control synzeal.com. Certified Reference Materials like pharmaceutical secondary standards of Olopatadine Hydrochloride are specifically qualified for use in quality control, including pharma release testing and method development for quantitative analysis sigmaaldrich.comsigmaaldrich.com.
Standardization of Research Analytical Assays and Method Development
The availability and use of Olopatadine-d6 HCl are integral to the standardization and development of research analytical assays. It plays a key role in the development and validation of robust and reliable analytical methods for the quantification of olopatadine. Deuterium-labeled compounds like Olopatadine-d6 are specifically intended for use in analytical method development and validation (AMV) clearsynth.com. Analytical methods such as HPLC, UV-Vis spectrophotometry, and LC-MS/MS are commonly developed and validated for the determination of olopatadine hydrochloride in active pharmaceutical ingredients and formulations scholarsresearchlibrary.comresearchgate.netjchr.orgresearchgate.netvibgyorpublishers.orgglobalresearchonline.netresearcher.lifemedcraveonline.com. The validation of these methods involves parameters such as linearity, accuracy, precision, robustness, and specificity, where reference standards and internal standards like this compound are indispensable scholarsresearchlibrary.comjchr.orgresearchgate.netvibgyorpublishers.orgglobalresearchonline.netresearcher.lifemedcraveonline.com. For instance, in LC-MS or GC-MS methods, this compound as an internal standard helps to achieve high accuracy and precision in the quantification of the analyte clearsynth.comresearchgate.net.
Ensuring Method Traceability and Comparability Across Research Laboratories
The use of this compound as a certified reference material contributes to ensuring method traceability and comparability of analytical data across different research laboratories. Certified reference materials provide a traceable link to recognized primary standards, where available, thereby enabling laboratories to demonstrate the accuracy and reliability of their analytical measurements sigmaaldrich.com. By using the same well-characterized reference standard, different laboratories can obtain comparable results when analyzing olopatadine, which is essential for collaborative research, multi-center studies, and regulatory submissions. The detailed characterization data provided with such reference materials, in accordance with regulatory guidelines, further supports method traceability and inter-laboratory comparability clearsynth.com. Validation of analytical methods according to guidelines from bodies like ICH and USP also promotes method traceability and consistency researchgate.netresearchgate.netvibgyorpublishers.orgmedcraveonline.comresearchgate.net.
Role in Research Product Development and Formulation Quality Assurance (e.g., stability, homogeneity assessments of research formulations)
This compound, through its application in analytical methods, supports research product development and quality assurance of experimental formulations. During formulation development, analytical methods are required to assess critical quality attributes such as drug content uniformity and stability iscientific.org. Stability studies, for example, evaluate the degradation of the active pharmaceutical ingredient under various conditions over time globalresearchonline.netmedcraveonline.comresearchgate.netmdpi.com. Accurate quantification of olopatadine in these studies, often facilitated by the use of an internal standard like Olopatadine-d6, is vital for determining the degradation kinetics and shelf-life of the formulation globalresearchonline.netmedcraveonline.com. Homogeneity assessments of research formulations also rely on accurate analytical methods to ensure uniform distribution of the active ingredient, and reference standards are necessary for the accurate quantification of the drug in different parts of the formulation iscientific.org. The development and validation of stability-indicating methods using reference standards are crucial for monitoring the stability of olopatadine in bulk drug and formulations under stress conditions globalresearchonline.netmedcraveonline.com.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Olopatadine-d6 HCl in complex biological matrices, and how are they validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in detecting deuterated analogs like this compound. Validation follows USP guidelines, including parameters such as linearity (1–1000 ng/mL), precision (RSD <15%), and recovery rates (>85%) in plasma or tissue homogenates . Potentiometric titration with standardized NaOH, using derivative plots for endpoint detection, is also employed for purity assessment in bulk synthesis .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies require controlled degradation experiments at pH 1–10 (using HCl/NaOH buffers) and temperatures (25°C–60°C). Samples are analyzed via UV-Vis spectroscopy (λ = 230–280 nm) and HPLC at intervals (0, 1, 3, 6 months). Degradation kinetics (zero/first-order) are modeled using Arrhenius equations to predict shelf-life. Storage recommendations (e.g., -20°C in anhydrous DMSO) are derived from solubility and hygroscopicity data .
Q. What protocols ensure reproducibility in synthesizing this compound, particularly in deuterium incorporation efficiency?
- Methodological Answer : Deuterium incorporation (>99%) is verified via nuclear magnetic resonance (NMR; δ = 2.5–4.5 ppm for deuterated methyl groups) and mass spectrometry (m/z shift +6). Synthesis involves catalytic exchange using D₂O and Pd/C, with reaction conditions (50°C, 24 hr) optimized to minimize isotopic scrambling. Purity is confirmed by thin-layer chromatography (TLC) against non-deuterated controls .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence its pharmacokinetic (PK) profile compared to the non-deuterated form?
- Methodological Answer : Comparative PK studies in rodent models involve intravenous/oral administration (dose: 1–10 mg/kg) with serial blood sampling. LC-MS/MS quantifies plasma concentrations to calculate AUC, Cmax, and t₁/₂. Deuterium’s kinetic isotope effect (KIE) may reduce metabolic clearance via CYP3A4, requiring enzyme inhibition assays (e.g., using ketoconazole) and molecular docking simulations to validate binding affinity changes .
Q. What strategies resolve contradictions in reported IC₅₀ values for this compound’s histamine receptor inhibition?
- Methodological Answer : Discrepancies arise from assay variability (e.g., fluorometric vs. radioligand binding assays). Researchers should standardize protocols:
- Use HEK-293 cells stably expressing HRH1 receptors.
- Pre-incubate cells with this compound (1 nM–1 mM) for 30 min before histamine challenge.
- Normalize data to positive controls (e.g., cetirizine) and apply Hill equation curve fitting. Meta-analyses of published IC₅₀ values with Bland-Altman plots can identify systematic biases .
Q. How to mechanistically investigate this compound’s dual action as a mast cell stabilizer and histamine receptor antagonist?
- Methodological Answer :
- Mast Cell Stabilization : Measure β-hexosaminidase release from RBL-2H3 cells after IgE sensitization and antigen challenge. Use confocal microscopy to visualize granule fusion inhibition.
- Receptor Antagonism : Perform calcium flux assays in FLIPR Tetra systems with CHO-K1 cells expressing HRH1. Compare Schild regression plots of this compound vs. non-deuterated forms to assess potency shifts .
Methodological Best Practices
- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves. Report SEM and 95% confidence intervals .
- Ethical Compliance : Adhere to ICH guidelines for preclinical studies, including 3R principles (Replacement, Reduction, Refinement) in animal models .
- Open Science : Share raw spectra, chromatograms, and statistical scripts via repositories like Zenodo to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
